N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
CAS No.: 1448028-50-9
Cat. No.: VC5551897
Molecular Formula: C16H16F3NO3S2
Molecular Weight: 391.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448028-50-9 |
|---|---|
| Molecular Formula | C16H16F3NO3S2 |
| Molecular Weight | 391.42 |
| IUPAC Name | N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3 |
| Standard InChI Key | VUSYTZYDRBUFSS-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position. The sulfonamide nitrogen is bonded to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl chain, introducing both hydrophilic (hydroxyl) and hydrophobic (methylthio, trifluoromethyl) moieties. The methylthio group (-SMe) at the para position of the phenyl ring enhances lipophilicity, while the hydroxyl group facilitates hydrogen bonding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃NO₃S₂ |
| Molecular Weight | 391.42 g/mol |
| IUPAC Name | N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
| SMILES | CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
| InChI Key | VUSYTZYDRBUFSS-UHFFFAOYSA-N |
The trifluoromethyl group (-CF₃) is electron-withdrawing, influencing the compound’s electronic distribution and potential interactions with biological targets .
Synthesis and Preparation
General Synthetic Routes
Benzenesulfonamide derivatives are typically synthesized via nucleophilic substitution reactions between benzenesulfonyl chlorides and amines . For this compound, the likely pathway involves:
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Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride: Chlorination of 3-(trifluoromethyl)benzenesulfonic acid using thionyl chloride or phosphorus pentachloride.
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Amine Preparation: The hydroxyethylamine intermediate, 2-amino-1-(4-(methylthio)phenyl)ethanol, may be synthesized via reductive amination of 4-(methylthio)benzaldehyde with ethanolamine.
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Coupling Reaction: Reacting the sulfonyl chloride with the amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Optimization Challenges
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Steric Hindrance: Bulky substituents on both the sulfonyl chloride and amine may reduce reaction efficiency.
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Solubility: Polar aprotic solvents like dichloromethane or dimethylformamide are preferred to dissolve hydrophobic intermediates .
Physicochemical Properties
Spectral Data
While experimental spectra for this compound are unavailable, analogs provide insights:
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IR Spectroscopy: Expected peaks include S=O stretches (~1350 cm⁻¹), -OH stretches (~3300 cm⁻¹), and C-F vibrations (~1100 cm⁻¹) .
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NMR: The trifluoromethyl group would appear as a singlet near δ 120 ppm in ¹⁹F NMR, while the methylthio proton resonates around δ 2.5 ppm in ¹H NMR .
Solubility and Stability
The compound’s solubility remains uncharacterized, but its logP (estimated via computational tools) suggests moderate lipophilicity, favoring organic solvents. Stability studies are needed to assess hydrolysis susceptibility, particularly of the sulfonamide and ester-like groups.
Research Findings and Hypothetical Mechanisms
Receptor Targeting
The compound’s sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors and cannabinoid receptor ligands . For instance, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide exhibits high affinity for CB2 receptors (Ki = 0.5 nM), suggesting potential utility in neuroimaging . The methylthio and trifluoromethyl groups in this compound could similarly enhance receptor binding affinity.
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